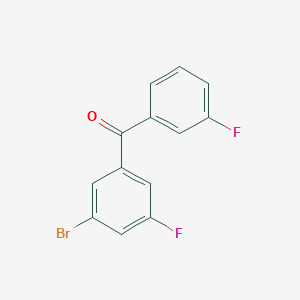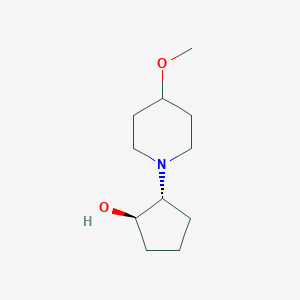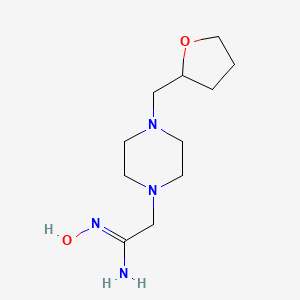![molecular formula C15H16BrN5O2S2 B13355960 6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355960.png)
6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that belongs to the class of triazolothiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives.
Methylsulfonyl Group Introduction: This can be achieved by reacting the compound with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atom or the triazole ring, leading to debromination or ring-opening reactions.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated compounds or ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Bromophenyl Derivatives: Compounds with bromine-substituted phenyl rings.
Piperidine Derivatives: Compounds containing the piperidine ring.
Uniqueness
The uniqueness of 6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H16BrN5O2S2 |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
6-(2-bromophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16BrN5O2S2/c1-25(22,23)20-8-4-5-10(9-20)13-17-18-15-21(13)19-14(24-15)11-6-2-3-7-12(11)16/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clave InChI |
MWBLOGKAMRYQMT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate](/img/structure/B13355902.png)







![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B13355961.png)

![(3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid](/img/structure/B13355968.png)
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol](/img/structure/B13355977.png)
